N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a pyrazole moiety, and a sulfanylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be summarized as follows:
Formation of the Triazoloquinazoline Core: The synthesis begins with the preparation of the triazoloquinazoline core. This is achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzonitrile and hydrazine derivatives under reflux conditions in the presence of a suitable catalyst.
Introduction of the Pyrazole Moiety: The next step involves the introduction of the pyrazole moiety. This is typically done through a condensation reaction between the triazoloquinazoline intermediate and a pyrazole derivative in the presence of a base such as potassium carbonate.
Attachment of the Sulfanylacetamide Group: The final step involves the attachment of the sulfanylacetamide group. This is achieved through a nucleophilic substitution reaction between the intermediate and a suitable acylating agent such as chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes, receptors, and proteins involved in key biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Pathways Involved: The compound modulates various signaling pathways, including the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway. These pathways play crucial roles in cell growth, survival, and inflammation.
Comparison with Similar Compounds
N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide can be compared with other similar compounds, highlighting its uniqueness:
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Similar Compounds
- This compound
- This compound
- This compound
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Uniqueness: : The presence of the triazoloquinazoline core, pyrazole moiety, and sulfanylacetamide group in this compound makes it unique compared to other similar compounds
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClFN7O3S/c1-14-9-15(2)34(32-14)8-7-23-31-25-17-11-21(37-3)22(38-4)12-20(17)30-26(35(25)33-23)39-13-24(36)29-19-6-5-16(27)10-18(19)28/h5-6,9-12H,7-8,13H2,1-4H3,(H,29,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXZTSLMKHAOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=C(C=C(C=C5)Cl)F)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClFN7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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